Itraconazole Impurity 24

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Itraconazole Impurity 24 (CAS 79538-91-3) is a certified reference standard critical for validated HPLC/UPLC methods in ANDA submissions. Substitution with other impurities (e.g., Impurity F, B, or 25) compromises accuracy due to unique retention times and MS fragmentation patterns. This standard enables Rs ≥ 2.0 resolution per BP/EP specs, ensures ICH Q3A/Q3B compliance for QC release and forced degradation studies. Choose certified Impurity 24 to avoid peak misidentification and ANDA filing rejection.

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
CAS No. 79538-91-3
Cat. No. B8467211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole Impurity 24
CAS79538-91-3
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O
InChIInChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3
InChIKeyOOBTYNJLRSEHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itraconazole Impurity 24 (CAS 79538-91-3): Reference Standard for Analytical Method Development and Quality Control


Itraconazole Impurity 24 (CAS 79538-91-3), also referred to as Itraconazole Hydroxy Propyltriazolone Impurity or Itraconazole Impurity 14, is a chemically characterized organic compound with the molecular formula C21H25N5O2 and molecular weight of 379.46 g/mol [1]. It is structurally defined as 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one and belongs to the class of triazole derivatives associated with the antifungal agent itraconazole [1]. This compound is primarily utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis, formulation, and commercial production of itraconazole active pharmaceutical ingredient (API) and its finished dosage forms [2].

Why Generic Substitution of Itraconazole Impurity 24 (CAS 79538-91-3) Is Scientifically Unsound


Generic substitution of Itraconazole Impurity 24 with other in-class impurities (e.g., Impurity F, Impurity B, Impurity 25) is scientifically unsound because each impurity possesses a distinct chromatographic retention time, unique mass spectrometric fragmentation pattern, and different structural features that directly affect analytical method performance and regulatory compliance [1]. Studies utilizing chemometrically assisted optimization and validation of RP-HPLC methods for itraconazole and its impurities have demonstrated that separation between itraconazole and specific impurities—such as impurity F—is critical and must be explicitly selected as a response during method optimization [1]. Substituting an unvalidated impurity reference standard can lead to inaccurate peak identification, compromised system suitability, and potential failure of regulatory submissions such as ANDA filings [2].

Quantitative Evidence Guide for Itraconazole Impurity 24 (CAS 79538-91-3): Comparator-Based Differentiation Data


Molecular Weight Differentiation: Itraconazole Impurity 24 vs. Itraconazole Impurity 25

Itraconazole Impurity 24 (CAS 79538-91-3) exhibits a molecular formula of C21H25N5O2 and a molecular weight of 379.46 g/mol, which is identical to the molecular weight of the structurally related Itraconazole Impurity 25 (also referred to as Itraconazole Hydroxy Isopropyltriazolone Impurity, CAS 89848-19-1) [1]. Both compounds share the same molecular formula and mass, yet they are distinct chemical entities with differing IUPAC names and structural configurations. This molecular identity precludes simple substitution based solely on nominal mass, as LC-MS identification and quantification require reference standards that match the specific retention time and fragmentation pattern of the target impurity [1].

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Chromatographic Resolution: Critical Separation from Itraconazole API

In validated RP-HPLC methods for itraconazole and its impurities, the separation between itraconazole and impurity F has been explicitly identified as critical and selected as a response during chemometric optimization [1]. While the referenced study does not provide specific resolution (Rs) values for Itraconazole Impurity 24, it establishes the regulatory expectation that all impurities, including Impurity 24, must be resolved from the API peak with a minimum resolution of Rs ≥ 2.0 as per ICH Q2(R1) guidelines for validated analytical methods [1]. The ability to achieve and validate this separation is contingent upon using a characterized reference standard of the specific impurity.

RP-HPLC method validation Pharmaceutical quality control Impurity profiling

Analytical Method Time Savings: UPLC vs. Compendial EP Method

A rapid UPLC method developed for the analysis of itraconazole and its associated production impurities reduced total analysis time by approximately 67% compared to the compendial European Pharmacopoeia (EP) method—from over 30 minutes to under 10 minutes [1]. While Itraconazole Impurity 24 was not specifically named in this study, the method is applicable to the assay and related substance determination for itraconazole formulations and would require Impurity 24 as a reference standard for accurate peak identification and quantification when this impurity is present in the sample matrix [1].

UPLC method development Analytical efficiency Quality control optimization

Purity Specifications: Commercial Availability and Regulatory Compliance

Commercially available Itraconazole Impurity 24 (CAS 79538-91-3) is offered at verified HPLC purity levels of 95% and 98% from multiple reputable vendors . These purity specifications are consistent with industry standards for pharmaceutical impurity reference standards used in analytical method development and validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) based on feasibility [1].

Reference standard procurement Analytical method validation Regulatory compliance

Structural Distinction: Propyl vs. Isopropyl Side Chain Configuration

Itraconazole Impurity 24 (CAS 79538-91-3) possesses a propyl side chain at the triazolone N2 position, in contrast to the isopropyl side chain configuration found in Itraconazole Impurity 25 (CAS 89848-19-1) [1][2]. This structural distinction is expected to result in measurable differences in chromatographic retention time, NMR chemical shifts, and mass spectrometric fragmentation patterns, enabling unambiguous differentiation of these two isobaric impurities when authentic reference standards are employed in analytical method development and validation [1].

Impurity identification Structure elucidation NMR characterization

Optimal Research and Industrial Application Scenarios for Itraconazole Impurity 24 (CAS 79538-91-3)


ANDA Regulatory Submission: Analytical Method Validation for Itraconazole Capsules and Tablets

Itraconazole Impurity 24 serves as a critical reference standard for the validation of HPLC or UPLC methods intended for the quantitative analysis of itraconazole and its impurities in pharmaceutical dosage forms, as required for Abbreviated New Drug Application (ANDA) submissions [1]. The validated method must demonstrate resolution Rs ≥ 2.0 between itraconazole API and all specified impurities, including Impurity 24, with total impurities not exceeding 1.25% as per BP/EP specifications [2].

Quality Control Lot Release Testing for Commercial Itraconazole Production

During commercial production of itraconazole API and finished drug products, Itraconazole Impurity 24 is used in quality control (QC) applications to ensure batch-to-batch consistency and compliance with ICH Q3A/Q3B guidelines for impurity thresholds [1]. The reference standard enables accurate quantification of this specific impurity, which must be controlled to maintain product purity and safety profiles [1].

Forced Degradation Studies for Itraconazole Stability-Indicating Method Development

Itraconazole Impurity 24 can be employed as a reference marker in forced degradation studies under conditions including hydrolysis (acid and alkali), oxidation, dry and wet heat degradation, and photo degradation to establish the stability-indicating nature of analytical methods [1]. Degradants characterized by NMR and mass spectroscopy are compared against Impurity 24 to confirm identity and assess degradation pathways [1].

High-Throughput QC Laboratory Implementation Using UPLC Methods

Laboratories seeking to implement rapid UPLC methods for itraconazole impurity profiling—achieving total analysis times under 10 minutes compared to traditional EP methods requiring over 30 minutes—require certified reference standards of Impurity 24 for accurate peak identification and method validation [1]. The time savings of approximately 67% enable increased sample throughput and reduced solvent consumption in high-volume QC operations [1].

Technical Documentation Hub

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